N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide
Description
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide is a heterocyclic compound featuring a piperidine core linked to an oxane (tetrahydropyran) moiety and a thiophene-3-carboxamide group. The compound is synthesized through multi-step reactions involving piperidine functionalization and carboxamide coupling, with purification via chromatography .
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(14-5-10-21-12-14)17-11-13-1-6-18(7-2-13)15-3-8-20-9-4-15/h5,10,12-13,15H,1-4,6-9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOOKXRHSQRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Oxan-4-yl)piperidin-4-ylmethanamine
This intermediate is prepared via a nucleophilic substitution reaction between 4-(piperidin-4-yl)oxane and a methylamine derivative. The oxan-4-yl group is introduced using tetrahydropyran-4-yl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding the substituted piperidine. Catalytic methods, such as nickel-mediated cyclization, have also been explored for constructing the piperidine-oxane framework.
Preparation of Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid is commercially available but can be synthesized via carboxylation of 3-bromothiophene using CO₂ under palladium catalysis. Alternative routes include oxidation of 3-methylthiophene with KMnO₄ in acidic media.
Stepwise Synthetic Routes
Coupling of Intermediates via Amide Bond Formation
The critical step involves coupling 1-(oxan-4-yl)piperidin-4-ylmethanamine with thiophene-3-carboxylic acid using carbodiimide-based reagents. A representative procedure includes:
- Activation of thiophene-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C.
- Addition of the amine intermediate, followed by stirring at room temperature for 12–24 hours.
- Workup with aqueous NaHCO₃ and extraction with ethyl acetate.
- Purification via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3) to isolate the product in 65–75% yield.
Alternative Catalytic Approaches
Nickel-catalyzed methods have been employed for analogous piperidine derivatives. For example, reductive amination of 4-pyridone precursors with oxane-4-amine using NiCl₂/NaBH₄ generates the piperidine-oxane scaffold. Subsequent methylation and carboxylation yield the desired intermediate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- HATU-mediated coupling : Yields improve to 80–85% when using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with DIPEA in DMF.
- Nickel catalysis : Cyclization of propargyl amines with oxane derivatives under Ni(COD)₂ achieves 70% yield for the piperidine core.
Purification and Characterization
Chromatographic Techniques
- Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >95%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (thiophene-H), 4.10–3.90 (oxane-OCH₂), 3.30–3.10 (piperidine-NCH₂), 2.80–2.60 (CH₂NH).
- HRMS : [M+H]⁺ calculated for C₁₆H₂₃N₂O₂S: 307.1382; found: 307.1385.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| EDCl/HOBt coupling | 65–75 | 92–95 | Low cost, scalable | Moderate yields |
| HATU-mediated | 80–85 | 98 | High efficiency | Expensive reagents |
| Nickel catalysis | 70 | 90 | Stereoselective | Requires inert conditions |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
| Compound (Analog) | Target Organisms | MIC/Inhibition |
|---|---|---|
| Compound A | E. coli, S. aureus | 50 µg/mL |
| Compound B | Candida albicans | 70% inhibition at 100 µg/mL |
The target compound’s thiophene-carboxamide group likely enhances membrane penetration compared to furan-based analogs, which show lower activity .
Enzyme and Receptor Interactions
- Kinase Inhibition: The cyanopyridine analog exhibits enhanced kinase inhibition due to its electron-deficient aromatic system.
- GPCR Modulation : Piperidine-oxane hybrids may target neurological receptors, similar to fentanyl derivatives, but with reduced opioid activity due to the thiophene group .
Physicochemical Properties
Note: The oxane moiety in the target compound improves water solubility compared to purely aromatic analogs .
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
This compound features a thiophene ring attached to a piperidine moiety, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 342.88 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an agonist or antagonist at specific receptors, influencing several biochemical pathways. The presence of the piperidine and thiophene groups facilitates interactions with neurotransmitter systems and enzymatic processes.
Pharmacological Activities
1. Antibacterial Activity:
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition:
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are vital in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
3. Anticancer Potential:
The compound's structural elements suggest possible anticancer activity. Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
In a study evaluating various piperidine derivatives, this compound demonstrated significant AChE inhibition with an IC50 value comparable to established inhibitors in the field . This suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide to achieve high yield and purity?
Methodological Answer:
Synthetic optimization requires precise control of reaction parameters:
- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate amide bond formation but risk side reactions; lower temperatures favor selectivity .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts: Use coupling agents like HATU or EDC/HOBt for efficient carboxamide formation .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol) removes polar byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ for C₁₇H₂₄N₂O₂S) .
- IR Spectroscopy: Identifies carboxamide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's analogs?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically:
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with structural features .
- Computational Modeling: Perform molecular docking (AutoDock, Schrödinger) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assays: Validate activity using multiple methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Solubility/Purity Checks: Use HPLC to confirm compound integrity in assay buffers; DMSO stock solutions should be <0.1% to avoid solvent effects .
- Structural Analogs: Compare inactive analogs to rule off-target effects; e.g., if removing the oxane group abolishes activity, it indicates its critical role .
Basic: What purification methods are recommended for this compound, especially when dealing with polar byproducts?
Methodological Answer:
- Flash Chromatography: Use gradient elution (e.g., 5% → 40% EtOAc in hexane) to separate polar impurities .
- Recrystallization: Ethanol/water (8:2) effectively purifies the carboxamide by exploiting differential solubility .
- Ion-Exchange Resins: Remove acidic/basic impurities (e.g., unreacted thiophene-3-carboxylic acid) with Dowex® resins .
Advanced: How can computational chemistry tools be applied to predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to dock the compound into target pockets (e.g., kinase ATP sites). Key interactions include:
- Carboxamide H-bonding with catalytic lysine residues .
- Thiophene π-π stacking with aromatic side chains .
- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) in explicit solvent to assess conformational flexibility .
- Quantum Mechanics (QM): Calculate partial charges (DFT/B3LYP) to refine electrostatic potential maps for docking accuracy .
Advanced: What are the best practices for analyzing the electronic effects of substituents on the thiophene and piperidine moieties?
Methodological Answer:
- Spectroscopic Analysis:
- Electrochemical Methods: Cyclic voltammetry measures oxidation potentials, reflecting substituent effects on thiophene’s HOMO/LUMO levels .
- Computational Analysis: DFT calculations (e.g., Mulliken charges) quantify electron donation/withdrawal from substituents .
Basic: How should researchers approach the scale-up of synthesis from milligram to gram quantities while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
- Crystallization Optimization: Adjust cooling rates and anti-solvent addition (e.g., water) to enhance crystal size/purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
